5-Hydroxy-2-(trifluoromethyl)benzamide

Lipophilicity ADME Physicochemical Property

5-Hydroxy-2-(trifluoromethyl)benzamide (CAS: 1243460-65-2) is a trifluoromethylated benzamide derivative, characterized by a core benzamide structure with a trifluoromethyl group at the ortho position and a hydroxy group at the meta position relative to the carboxamide. This substitution pattern imparts a unique physicochemical signature, distinct from other simple trifluoromethylbenzamides.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B14841988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)N)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(13)3-5(6)7(12)14/h1-3,13H,(H2,12,14)
InChIKeyTVWCJJTUBONMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(trifluoromethyl)benzamide: Key Physicochemical Profile and Structural Context


5-Hydroxy-2-(trifluoromethyl)benzamide (CAS: 1243460-65-2) is a trifluoromethylated benzamide derivative, characterized by a core benzamide structure with a trifluoromethyl group at the ortho position and a hydroxy group at the meta position relative to the carboxamide. This substitution pattern imparts a unique physicochemical signature, distinct from other simple trifluoromethylbenzamides . Its molecular formula is C8H6F3NO2, with a molecular weight of 205.13 g/mol . The presence of the hydroxy group provides a key point of differentiation in terms of hydrogen bonding capacity and lipophilicity when compared to analogs like 2-(trifluoromethyl)benzamide.

Regioisomeric identity 5-hydroxy-2-(trifluoromethyl) substitution pattern distinguishes from other benzamide regioisomers; not interchangeable with 3-/4-hydroxy or unsubstituted analogs.
Hydrogen bonding profile Additional H-bond donor (phenolic OH) alters interaction with targets and solvents compared to 2-(trifluoromethyl)benzamide, supporting distinct recognition behavior.

Procurement Alert: Why Substituting 5-Hydroxy-2-(trifluoromethyl)benzamide with Other Trifluoromethylbenzamides is Scientifically Unjustified


Direct substitution of 5-Hydroxy-2-(trifluoromethyl)benzamide with a generic trifluoromethylbenzamide (e.g., 2-(trifluoromethyl)benzamide, CAS 360-64-5) is not scientifically valid without requalification. Key physicochemical properties differ significantly, altering molecular behavior in assays or synthetic applications. For instance, the presence of the 5-hydroxy group reduces lipophilicity (logP 1.7) compared to the unsubstituted 2-(trifluoromethyl)benzamide (logP ~2.5) . Furthermore, the added hydrogen bond donor and acceptor alter potential interactions with biological targets [1] and can modify solubility and reactivity profiles. Using a close analog without accounting for these quantitative differences introduces a high risk of experimental failure or irreproducibility, as detailed in the evidence below.

Lipophilicity shift 5-Hydroxy substitution reduces lipophilicity compared to unsubstituted 2-(trifluoromethyl)benzamide; direct use of the analog may alter membrane partitioning and assay behavior without requalification.
H-Bond capacity mismatch An extra H-bond donor and acceptor modify target binding, solubility, and crystal packing; substituting with simpler benzamides risks different interaction profiles and irreproducibility.

Quantitative Differentiators of 5-Hydroxy-2-(trifluoromethyl)benzamide vs. Closest Analogs


Reduced Lipophilicity (logP 1.7) vs. Unsubstituted 2-(Trifluoromethyl)benzamide (logP 2.5)

5-Hydroxy-2-(trifluoromethyl)benzamide exhibits a significantly lower partition coefficient (logP = 1.7) compared to its closest unsubstituted analog, 2-(trifluoromethyl)benzamide (logP = 2.50460). This quantitative difference is attributed to the presence of the 5-hydroxy group, which increases polarity and reduces lipophilicity [REFS-1, REFS-2].

Lipophilicity
Data to verify
logP 1.7 vs 2.5 (Δ –0.8)
Increased hydrophilicity may affect membrane permeability and solubility in assays.
Computed or vendor datasheet values; confirm experimentally.
Lipophilicity ADME Physicochemical Property Solubility

Enhanced Hydrogen Bonding Capacity: 2 H-Bond Donors vs. 1 in 2-(Trifluoromethyl)benzamide

The 5-hydroxy substitution increases the compound's hydrogen bonding capacity. The target compound possesses 2 hydrogen bond donors (amide NH, phenolic OH) and 3 hydrogen bond acceptors, whereas the analog 2-(trifluoromethyl)benzamide has only 1 donor and 2 acceptors [1]. This alters its interaction profile with solvents, biological targets, and in solid-state packing.

H-Bond capacity
Class-level inference
2 donors, 3 acceptors vs 1 donor, 2 acceptors
Additional H-bond interactions may shift target binding and solubility profiles.
Based on structural analysis; experimental binding data needed.
Molecular Recognition Binding Affinity Crystal Engineering Solubility

Positional Specificity: 5-Hydroxy Substitution Distinguishes from 4-Hydroxy or N-Hydroxy Analogs in Potential Kinase Inhibition

A patent covering trifluoromethyl substituted benzamides as kinase inhibitors (e.g., EphB4) highlights the criticality of substitution patterns. While specific IC50 data for 5-hydroxy-2-(trifluoromethyl)benzamide is not disclosed, the patent establishes that modifications to the benzamide core, including hydroxy substitutions at various positions, are part of the structure-activity relationship (SAR) for achieving kinase inhibition [1]. This implies that the 5-hydroxy regioisomer is a distinct entity within this pharmacological class, and its activity profile cannot be inferred from analogs like 3-trifluoromethylbenzamide or N-hydroxy-2-(trifluoromethyl)benzamide.

Regioisomeric specificity
Class-level inference
5-OH-2-CF3 pattern vs other regioisomers
Essential for kinase inhibitor SAR; activity cannot be inferred from 3-/4-hydroxy or N-hydroxy analogs.
Patent SAR disclosure; no specific IC50 available for this compound.
Kinase Inhibition SAR Drug Discovery EphB4

High-Value Applications for 5-Hydroxy-2-(trifluoromethyl)benzamide Based on Evidence


Building Block for Kinase Inhibitor Synthesis and SAR Exploration

Given the patent literature that identifies trifluoromethyl substituted benzamides as a core scaffold for kinase inhibitors (e.g., EphB4), 5-Hydroxy-2-(trifluoromethyl)benzamide serves as a specific and valuable building block for exploring structure-activity relationships (SAR) around the benzamide ring. Its unique substitution pattern (5-hydroxy, 2-trifluoromethyl) allows medicinal chemists to probe the effects of hydrogen bonding and polarity on target binding and selectivity, differentiating it from other regioisomers [1].

Chemical Probe with Defined and Reduced Lipophilicity

With a logP of 1.7, this compound offers a distinct advantage in the design of chemical probes or lead-like molecules where balanced lipophilicity is critical for optimal ADME properties. In comparison to the more lipophilic 2-(trifluoromethyl)benzamide (logP ~2.5), the 5-hydroxy derivative may demonstrate improved aqueous solubility and reduced non-specific binding in cellular assays, making it a preferred tool compound for target validation studies [2].

Synthetic Intermediate for Advanced Functional Materials

The presence of both a nucleophilic hydroxyl group and a carboxamide moiety makes 5-Hydroxy-2-(trifluoromethyl)benzamide a versatile intermediate. The hydroxyl group can be readily functionalized (e.g., alkylated, acylated, or used to form ethers/esters) to introduce the trifluoromethylbenzamide moiety into more complex molecular architectures, while the amide can participate in condensation or coupling reactions. This dual functionality provides a synthetic handle not present in simpler benzamide analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
5-Hydroxy-2-(trifluoromethyl) regioisomer as patent-relevant scaffold
Kinase inhibition assay, regioisomeric activity comparison
Chemical probe design (balanced lipophilicity)
Reported lower logP profile vs unsubstituted analog
ADME property screening, non-specific binding assessment
Multifunctional synthetic intermediate
Dual reactive sites (phenolic OH and carboxamide)
Functionalization and coupling reaction compatibility
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